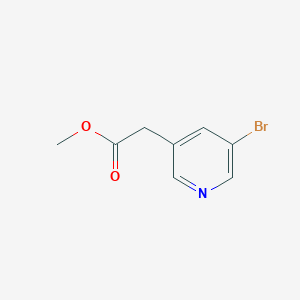

Methyl 2-(5-bromopyridin-3-YL)acetate

Description

BenchChem offers high-quality Methyl 2-(5-bromopyridin-3-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-bromopyridin-3-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-bromopyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJJIFVFBRAMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633593 | |

| Record name | Methyl (5-bromopyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118650-08-1 | |

| Record name | Methyl (5-bromopyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(5-bromopyridin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-(5-bromopyridin-3-YL)acetate" synthesis starting materials

Initiating Route Discovery

I'm starting a deep dive into finding synthetic routes for "Methyl 2-(5-bromopyridin-3-yl)acetate." My initial focus is on comprehensive Google searches to identify various routes and commercially available or easily synthesized starting materials for each. This is my very first step, so I have yet to find anything worth reporting.

Analyzing Synthetic Strategies

I've moved beyond initial broad searches. Now, I'm analyzing results to pinpoint the most efficient synthetic strategies for Methyl 2-(5-bromopyridin-3-yl)acetate. Reaction conditions, yields, and starting material complexity are my current focal points. If initial searches fall short, I'll dive into targeted investigations of specific reaction steps.

Outlining Guide Structure

I'm now outlining the technical guide's structure. First, I'll introduce the compound's medicinal chemistry significance. Then, I'll detail each major synthetic pathway, explaining chemical principles and rationale for reagent/condition choices. Each pathway gets its own section, with DOT graphs for clear visualization.

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl 2-(5-bromopyridin-3-yl)acetate

Executive Summary & Strategic Context

Methyl 2-(5-bromopyridin-3-yl)acetate represents a high-value bifunctional scaffold in medicinal chemistry. It contains two distinct reactive centers:

-

The Electrophile: A C-Br bond at the 5-position of the pyridine ring, primed for Palladium-catalyzed cross-coupling.

-

The Functional Handle: A methyl ester side chain prone to hydrolysis or transesterification under standard basic coupling conditions.

The Challenge: The primary failure mode in coupling this substrate is not the lack of conversion, but the chemoselectivity regarding the ester. Standard Suzuki protocols utilizing aqueous NaOH or KOH will rapidly saponify the methyl ester to the carboxylic acid (or carboxylate salt), complicating purification and altering the physicochemical properties of the product. Furthermore, the pyridine nitrogen possesses a lone pair capable of coordinating to the Palladium center, potentially poisoning the catalyst.

The Solution: This protocol utilizes a mild base / steric ligand strategy. We prioritize preventing ester hydrolysis via phosphate/carbonate bases and overcoming N-coordination using chelating or bulky phosphine ligands.

Mechanistic Insight & Catalyst Selection

To ensure high yields, we must understand the competition within the catalytic cycle.

Critical Decision Factors:

-

Ligand Choice: Monodentate ligands like

can dissociate, allowing the pyridine nitrogen to bind to Pd. Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent this "catalyst sequestration." -

Base Basicity vs. Nucleophilicity: We require a base strong enough to activate the boronic acid (forming the boronate species) but non-nucleophilic enough to leave the methyl ester intact.

Validated Catalyst Systems

| System | Catalyst Precursor | Ligand | Base | Solvent | Rationale |

| Standard (Robust) | dppf (Bidentate) | Dioxane/ | Best balance of cost and reactivity. dppf resists N-displacement. | ||

| High-Performance | XPhos | Toluene/ | For sterically hindered boronic acids. XPhos boosts oxidative addition. | ||

| Anhydrous (Sensitive) | SPhos | DMF (Dry) | Used strictly if the ester hydrolyzes even with mild aqueous bases. |

Mechanistic Pathway & Failure Modes

The following diagram illustrates the catalytic cycle and the specific off-cycle traps relevant to this pyridine substrate.

Figure 1: Suzuki-Miyaura catalytic cycle highlighting specific failure modes (Traps) for pyridine-acetate substrates.

Detailed Experimental Protocol

This protocol uses the Standard (Robust) system identified above. It is optimized for 1.0 mmol scale.

Materials

-

Substrate: Methyl 2-(5-bromopyridin-3-yl)acetate (230 mg, 1.0 mmol)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst:

(41 mg, 5 mol%) -

Base: Potassium Phosphate Tribasic (

), finely ground (636 mg, 3.0 equiv) -

Solvent: 1,4-Dioxane (10 mL) and Water (1 mL). Note: The 10:1 ratio limits hydrolysis risk.

Step-by-Step Procedure

-

Vessel Preparation: Flame-dry a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the flask with:

-

Methyl 2-(5-bromopyridin-3-yl)acetate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

- (3.0 equiv)

- (0.05 equiv)

-

-

Degassing (Critical): Cap the vessel with a rubber septum. Evacuate the flask (high vacuum) and backfill with Argon. Repeat this cycle 3 times. Oxygen removal is vital to prevent homocoupling and catalyst deactivation.

-

Solvent Addition: Via syringe, add degassed 1,4-Dioxane followed by degassed water.

-

Tip: Sparge solvents with Argon for 15 mins prior to use.

-

-

Reaction: Place the vessel in a pre-heated oil block at 85°C . Stir vigorously (800 rpm).

-

Time: Monitor via LCMS or TLC starting at 2 hours. Most reactions complete within 4-6 hours.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography.

-

Note: Pyridine derivatives can streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.

-

Optimization & Troubleshooting Matrix

If the standard protocol yields <50% or impurities arise, follow this logic flow.

Decision Workflow

Figure 2: Troubleshooting logic for common Suzuki coupling failures.

Data Interpretation Table

| Observation (LCMS/TLC) | Root Cause | Corrective Action |

| SM + Des-bromo (Protodehalogenation) | Hydride source in reaction (often from solvent degradation or excess alcohol). | Ensure solvents are high grade. Lower temperature to 70°C. |

| Product (Acid) instead of Ester | Base is too strong or water content too high. | Switch base to |

| Homocoupling of Boronic Acid | Oxygen present in system. | Re-evaluate degassing protocol. Sparge solvents longer. |

| No Reaction (Catalyst Resting) | Pyridine nitrogen coordinating Pd. | Switch to bulky ligand (XPhos, SPhos) to sterically crowd the metal center. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Li, J. J. (Ed.). (2011). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Suzuki-Miyaura Coupling). Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Application Notes and Protocols: The Heck Reaction of Methyl 2-(5-bromopyridin-3-yl)acetate with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a ubiquitous and privileged scaffold in modern drug discovery, forming the core of numerous blockbuster pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif in the design of novel therapeutics. The functionalization of the pyridine core is therefore a critical endeavor in medicinal chemistry, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile tool for the C-C bond formation, allowing for the direct alkenylation of pyridyl halides.[1]

This guide provides a detailed technical overview and practical protocols for the Heck reaction of Methyl 2-(5-bromopyridin-3-yl)acetate , a versatile building block for the synthesis of novel pyridine-based compounds. The presence of the ester functionality provides a handle for further synthetic manipulations, making this substrate particularly valuable for the construction of complex molecular architectures.

The Heck Reaction: A Mechanistic Overview

The Heck reaction, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, is a palladium-catalyzed reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene.[1] The catalytic cycle is generally understood to proceed through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 2-(5-bromopyridin-3-yl)acetate to form a Pd(II)-pyridyl intermediate.

-

Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-pyridyl bond. This step is crucial for determining the regioselectivity of the reaction.

-

β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, leading to the formation of the desired vinylpyridine product and a palladium-hydride species.

-

Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point for the Heck reaction of "Methyl 2-(5-bromopyridin-3-yl)acetate" with various alkenes. These protocols are based on established procedures for the Heck coupling of 3-bromopyridines and may require optimization for specific substrates and desired outcomes.

Protocol 1: Heck Coupling with Acrylates (e.g., n-Butyl Acrylate)

This protocol is adapted from a phosphine-free method for the Heck coupling of halopyridines with acrylates.

Materials:

-

Methyl 2-(5-bromopyridin-3-yl)acetate

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(5-bromopyridin-3-yl)acetate (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and a magnetic stir bar.

-

Add anhydrous DMF to dissolve the solids.

-

Add triethylamine (3.0 equiv.) followed by n-butyl acrylate (1.5 equiv.) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Heck Coupling with Styrenes (e.g., Styrene)

This protocol is adapted from a method utilizing a supramolecular ligand, which has been shown to be highly efficient for the Heck coupling of 3-bromopyridine. While the specific ligand may not be readily available, the general conditions provide a valuable template.

Materials:

-

Methyl 2-(5-bromopyridin-3-yl)acetate

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

Procedure:

-

In an oven-dried Schlenk tube under an argon atmosphere, combine Methyl 2-(5-bromopyridin-3-yl)acetate (1.0 equiv.), potassium carbonate (3.0 equiv.), and palladium(II) acetate (0.1 equiv.).

-

Add anhydrous toluene to the mixture.

-

Add styrene (3.0 equiv.) via syringe.

-

Stir the mixture at room temperature for 5 minutes.

-

Place the reaction vessel in a preheated oil bath at 130 °C and stir for 1 hour.

-

After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Heck coupling of 3-halopyridines, which can be applied to "Methyl 2-(5-bromopyridin-3-yl)acetate".

| Entry | Alkene | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Ref. |

| 1 | n-Butyl Acrylate | Pd(OAc)₂ (2) | None | Et₃N (3) | DMF | 100 | 2-6 | [2] |

| 2 | Styrene | Pd(OAc)₂ (10) | Supramolecular Ligand | K₂CO₃ (3) | Toluene | 130 | 1 | [3] |

| 3 | Methyl Acrylate | Pd-PEPPSI (0.1) | None | Et₃N (3) | DMF | 100 | 2 | [2] |

| 4 | 4-Methylstyrene | Pd(OAc)₂ (10) | Supramolecular Ligand | K₂CO₃ (3) | Toluene | 130 | 1 | [3] |

Causality Behind Experimental Choices

-

Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The catalyst loading is typically kept low (0.1-10 mol%) to minimize cost and residual palladium in the final product.

-

Base: An inorganic or organic base is required to neutralize the hydrogen halide (HBr) generated during the reductive elimination step, regenerating the active Pd(0) catalyst. The choice of base can influence the reaction rate and yield. Triethylamine and potassium carbonate are commonly used.

-

Solvent: Polar aprotic solvents like DMF and toluene are frequently employed in Heck reactions as they can dissolve the reactants and stabilize the palladium intermediates. Anhydrous conditions are often preferred to prevent catalyst deactivation.

-

Temperature: Heck reactions are typically performed at elevated temperatures (80-140 °C) to facilitate the oxidative addition and other steps in the catalytic cycle.

-

Ligands: While some Heck reactions can proceed without a ligand ("phosphine-free"), the addition of phosphine or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst, prevent the formation of palladium black, and improve reaction efficiency and selectivity.

Conclusion and Future Directions

The Heck reaction of "Methyl 2-(5-bromopyridin-3-yl)acetate" with various alkenes provides a robust and versatile method for the synthesis of novel substituted pyridines. The protocols outlined in this guide serve as a foundation for further exploration and optimization. The resulting vinylpyridine products are valuable intermediates in drug discovery, offering numerous possibilities for further functionalization and the development of new chemical entities with potential therapeutic applications. Future work could involve expanding the scope of alkene coupling partners, exploring more sustainable and efficient catalytic systems, and applying these methods to the synthesis of complex target molecules.

References

- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979, 12 (4), 146–151.

-

Abuhafez, N.; Gramage-Doria, R. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions2023 , 241, 137-148. [Link]

-

Heck reaction - Wikipedia. [Link]

-

Dermenci, A.; Coe, J. W. Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1; Blakemore, D. C., Doyle, P. M., Fobian, Y. M., Eds.; The Royal Society of Chemistry, 2016; pp 143–169. [Link]

Sources

Application Note: Leveraging Methyl 2-(5-bromopyridin-3-YL)acetate in Fragment-Based Drug Discovery Campaigns

Introduction: The Strategic Value of Privileged Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By screening smaller, low-complexity molecules ("fragments") at high concentrations, FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency.[2][3] The core principle of FBDD is that weakly binding fragments, once identified and validated, can be optimized into potent, drug-like molecules through structure-guided elaboration.[4][5]

Within the vast universe of possible fragments, certain structural motifs offer distinct advantages. The pyridine ring is one such "privileged" scaffold, found in numerous FDA-approved drugs, valued for its ability to engage in a range of interactions (hydrogen bonding, π-stacking) and its favorable physicochemical properties.[6] When combined with a strategically placed halogen, such as bromine, the utility of a fragment is significantly enhanced. The bromine atom not only offers a potential vector for halogen bonding but, more critically, serves as a versatile synthetic handle for subsequent hit-to-lead chemistry.[7] Furthermore, in X-ray crystallography, the bromine atom's anomalous scattering properties can be instrumental in unambiguously identifying the fragment's binding pose, even in cases of weak electron density.[8][9]

This application note provides a detailed guide to the strategic use of Methyl 2-(5-bromopyridin-3-YL)acetate as a high-potential building block in FBDD campaigns. We will outline its intrinsic merits, provide detailed protocols for its use in primary screening and hit validation, and describe a strategic framework for its elaboration into a lead series.

Fragment Profile: Methyl 2-(5-bromopyridin-3-YL)acetate

Methyl 2-(5-bromopyridin-3-YL)acetate is an exemplary fragment that balances structural simplicity with rich chemical functionality. Its properties align well with the widely accepted "Rule of Three," which defines the ideal physicochemical space for fragment libraries.[10]

Physicochemical Properties

The key properties of Methyl 2-(5-bromopyridin-3-YL)acetate are summarized below, making it an ideal candidate for an FBDD library.

| Property | Value | FBDD "Rule of Three" Guideline | Source |

| Molecular Formula | C₈H₈BrNO₂ | - | [11][12] |

| Molecular Weight (MW) | 230.06 g/mol | < 300 Da | [11][13] |

| XlogP (predicted) | 1.3 | ≤ 3 | [12] |

| Hydrogen Bond Donors | 0 | ≤ 3 | Calculated |

| Hydrogen Bond Acceptors | 3 (N, O=C, O-C) | ≤ 3 | Calculated |

| Rotatable Bonds | 3 | ≤ 3 | Calculated |

| CAS Number | 118650-08-1 | - | [11] |

Strategic Structural Analysis

The true value of this fragment lies in the strategic combination of its three key motifs:

-

Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor and imparts favorable aqueous solubility, a critical requirement for biophysical assays where high compound concentrations are needed.[1]

-

Bromine Atom: Positioned at the 5-position, it provides a well-defined vector for chemical elaboration. This "handle" is perfectly suited for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid and systematic exploration of the surrounding chemical space.[14]

-

Methyl Acetate Group: This group provides two hydrogen bond acceptors and can probe pockets that favor polar interactions. The ester is also metabolically labile and can be readily modified or used as a handle for further chemistry if it is not directly involved in binding.

Application I: Primary Fragment Screening

The goal of the primary screen is to identify fragments that bind to the target of interest. Due to the expected low affinity of fragment hits (μM to mM range), sensitive biophysical techniques are required.[15] Surface Plasmon Resonance (SPR) is a primary method of choice due to its sensitivity and ability to detect low-affinity interactions of small molecules.[10][15]

Workflow for Primary Screening and Hit Identification

Protocol 3.1: Preparation of Fragment Stock Solution

Rationale: Accurate and soluble stock solutions are fundamental to reliable screening data. DMSO is the solvent of choice, but its final concentration in the assay must be controlled to avoid protein denaturation or assay interference.

-

Weighing: Accurately weigh ~5 mg of Methyl 2-(5-bromopyridin-3-YL)acetate (MW: 230.06 g/mol ).

-

Solubilization: Add the appropriate volume of 100% molecular biology grade DMSO to achieve a final concentration of 100 mM. For 5 mg, this would be 217.3 µL.

-

Mixing: Vortex thoroughly for 2-3 minutes. If necessary, use a brief sonication bath to ensure complete dissolution.

-

Quality Control (QC): Before screening, verify the identity and purity (>95%) of the compound via LC-MS.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

Protocol 3.2: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

Rationale: SPR measures changes in mass on a sensor chip surface, allowing for real-time, label-free detection of binding events. This protocol outlines a typical single-concentration screen to identify initial hits from a larger library.

-

Target Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to a target density that will yield a theoretical Rmax of ~50-100 RU for the fragment.

-

System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+, pH 7.4, with 1-2% DMSO). The DMSO concentration must be identical in both the running buffer and the fragment solutions.

-

Fragment Preparation: Prepare a screening plate by diluting the 100 mM fragment stock to a final concentration of 200 µM in running buffer.

-

Screening Cycle: For each fragment, perform the following injection cycle:

-

Association: Inject the 200 µM fragment solution over the target and reference flow cells for 60 seconds.

-

Dissociation: Inject running buffer for 60-120 seconds to monitor dissociation.

-

Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer, determined during assay development) if necessary to remove any bound fragment.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell and a buffer-only injection ("double referencing").

-

Identify initial hits as fragments that produce a stable-state binding response significantly above the background noise (e.g., > 10 RU and > 3 standard deviations of the mean of control responses).

-

-

Hit Confirmation: Re-test the initial hits in a dose-response experiment (e.g., 8-point titration from 1 mM to 7.8 µM) to confirm binding and determine an equilibrium dissociation constant (Kd).

Application II: Hit Validation Cascade

A fundamental principle of FBDD is that any hit from a primary screen must be validated by at least one orthogonal method to eliminate false positives.[16][17] An orthogonal assay measures the same binding event using a different physical principle.

Workflow for Orthogonal Hit Validation

Protocol 4.1: Orthogonal Validation by Thermal Shift Assay (TSA)

Rationale: TSA (or Differential Scanning Fluorimetry, DSF) measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This provides a rapid, inexpensive, and truly orthogonal confirmation of binding.

-

Reagent Preparation:

-

Prepare a 2X protein solution (e.g., 4 µM) in assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a 10X solution of a fluorescent dye (e.g., SYPRO Orange) in the same buffer.

-

Prepare 20X fragment solutions (e.g., 2 mM) from the DMSO stock.

-

-

Assay Plate Setup (in a 96- or 384-well PCR plate):

-

To each well, add:

-

10 µL of 2X Protein solution.

-

2.5 µL of 10X Dye solution.

-

1.25 µL of 20X Fragment solution.

-

11.25 µL of assay buffer.

-

-

Final volume: 25 µL. Final [Protein]: 2 µM. Final [Fragment]: 100 µM. Final [DMSO]: 0.5%.

-

Include "no fragment" controls (protein + dye + buffer + DMSO).

-

-

Data Acquisition:

-

Seal the plate and place it in a real-time PCR instrument.

-

Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition.

-

A validated hit is a fragment that causes a significant, concentration-dependent increase in Tm (ΔTm), typically >1-2°C.

-

Protocol 4.2: NMR-Based Hit Validation

Rationale: Nuclear Magnetic Resonance (NMR) is a powerful tool for detecting weak interactions and can provide structural information about the binding event.[18][] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is highly effective for fragment screening.

-

Sample Preparation:

-

Prepare two NMR samples in a suitable deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4).

-

Sample A (STD): 10-20 µM target protein + 1 mM Methyl 2-(5-bromopyridin-3-YL)acetate.

-

Sample B (Reference): 1 mM Methyl 2-(5-bromopyridin-3-YL)acetate only.

-

-

NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum for Sample B to identify the fragment's proton resonances.

-

For Sample A, acquire an STD-NMR spectrum. This involves two experiments:

-

On-resonance: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.

-

Off-resonance: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

-

-

-

Data Processing and Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum.

-

The resulting "difference spectrum" will only show signals from protons of the fragment that were in close proximity to the saturated protein, thus confirming a binding event.

-

The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is most intimately interacting with the protein (the "binding epitope").

-

Application III: Strategy for Fragment Elaboration

Once a fragment hit is validated and its binding mode is determined (ideally by X-ray crystallography), the next phase is to "grow" the fragment into a more potent, lead-like molecule.[4][20] The bromine atom on Methyl 2-(5-bromopyridin-3-YL)acetate is the key enabler for this process.

Structure-Guided Fragment Elaboration Strategy

Rationale: The goal of elaboration is to synthesize new analogs where chemical moieties are added to the fragment core to pick up additional, favorable interactions with the target protein, thereby increasing binding affinity and ligand efficiency.

-

Structural Elucidation: The highest priority is to obtain an X-ray crystal structure of the target protein in complex with Methyl 2-(5-bromopyridin-3-YL)acetate. This provides the atomic-level map needed for rational drug design.

-

Vector Analysis: Analyze the crystal structure to determine the trajectory of the C-Br bond relative to the protein surface. Identify nearby pockets or residues that can be targeted for new interactions (e.g., hydrophobic pockets, hydrogen bond donors/acceptors).

-

Parallel Synthesis: Employ the bromine "handle" to rapidly generate a library of analogs.

-

Suzuki Coupling: React the fragment with a diverse set of boronic acids/esters to install new aryl or heteroaryl groups. This is highly effective for probing nearby hydrophobic pockets or introducing new hydrogen bonding partners.

-

Sonogashira Coupling: Use terminal alkynes to introduce rigid linkers of varying lengths, allowing chemists to "reach" for more distant pockets within the binding site.

-

Buchwald-Hartwig Amination: Introduce primary or secondary amines, which can serve as potent hydrogen bond donors and significantly improve affinity.

-

-

Iterative Optimization: Each newly synthesized analog should be tested for binding affinity (e.g., using SPR). The resulting Structure-Activity Relationship (SAR) data, combined with further structural biology, guides the next round of synthetic chemistry in an iterative cycle until a compound with the desired potency and properties is achieved.[21]

Conclusion

Methyl 2-(5-bromopyridin-3-YL)acetate represents a high-quality, strategically designed fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the versatile pyridine scaffold and the synthetically tractable bromine handle, makes it an ideal starting point for identifying novel chemical matter against a wide range of biological targets. The protocols and strategies outlined in this note provide a comprehensive framework for researchers to unlock the potential of this fragment, from initial screening through hit validation and on to the rational design of potent lead compounds.

References

- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.

-

Holvey, C. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 12(1), 13-33. [Link]

-

Chem Help ASAP. (2022, January 27). fragment-based drug discovery (FBDD) & access to drug research [Video]. YouTube. [Link]

-

Erlanson, D. A. (2020). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 15(2), 131-133. [Link]

-

Tiefenbrunn, T., et al. (2014). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical biology & drug design, 83(2), 141-8. [Link]

-

Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. [Link]

-

PubChemLite. (n.d.). Methyl 2-(5-bromopyridin-3-yl)acetate (C8H8BrNO2). Retrieved January 31, 2026, from [Link]

-

Angulo, J., & Nieto, P. M. (2011). NMR screening and hit validation in fragment based drug discovery. Current medicinal chemistry, 18(3), 382-94. [Link]

-

Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved January 31, 2026, from [Link]

-

Blaquiere, N., et al. (2023). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 14(6), 1025-1031. [Link]

-

Zoetechnix. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved January 31, 2026, from [Link]

-

Lu, H., et al. (2019). Lessons from hot spot analysis for fragment-based drug discovery. Trends in pharmacological sciences, 40(7), 486-497. [Link]

-

Assay Depot. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved January 31, 2026, from [Link]

-

Kaur, H., et al. (2023). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug design, development and therapy, 17, 347-380. [Link]

-

Taddei, H. L., et al. (2021). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. ChemRxiv. [Link]

-

Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. Retrieved January 31, 2026, from [Link]

-

Barker, A., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society transactions, 47(1), 11-20. [Link]

-

Kleniewski, T., & Staroń, J. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(1), e721. [Link]

-

ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery | Request PDF. Retrieved January 31, 2026, from [Link]

-

Chen, Y. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 608934. [Link]

-

Dias, M. V. B., & Tosin, M. (2025). Fragment-based drug discovery: A graphical review. Drug Discovery Today, 30(9), 104085. [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved January 31, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis and biological profile of 2,3-dihydro[13][22]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Retrieved January 31, 2026, from [Link]

-

PubMed. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Retrieved January 31, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lessons from hot spot analysis for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 11. methyl 2-(5-bromo-3-pyridyl)acetate 95% | CAS: 118650-08-1 | AChemBlock [achemblock.com]

- 12. PubChemLite - Methyl 2-(5-bromopyridin-3-yl)acetate (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 13. Methyl 2-(5-bromopyridin-3-yl)acetate | CymitQuimica [cymitquimica.com]

- 14. d-nb.info [d-nb.info]

- 15. sartorius.com [sartorius.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. researchgate.net [researchgate.net]

- 18. NMR screening and hit validation in fragment based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Fragment-Based Drug Discovery - 2023 Archive [drugdiscoverychemistry.com]

- 22. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Experimental procedure for the synthesis of "Methyl 2-(5-bromopyridin-3-YL)acetate" analogs

Executive Summary

The 3,5-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors. Methyl 2-(5-bromopyridin-3-yl)acetate represents a versatile intermediate, offering orthogonal reactivity: the ester allows for acyl substitution or cyclization, while the aryl bromide serves as a handle for Suzuki, Buchwald, or Sonogashira couplings.

This guide details two distinct synthetic protocols:

-

Route A (The "Classic" Approach): Arndt-Eistert Homologation. Best for gram-scale synthesis starting from the widely available 5-bromonicotinic acid.

-

Route B (The "Catalytic" Approach): Palladium-Catalyzed Reformatsky Coupling. Best for high-throughput analog generation starting from 3,5-dibromopyridine.

Retrosynthetic Analysis

To ensure synthetic success, we must visualize the disconnection logic. The target molecule can be accessed by extending the carbon chain of a nicotinic acid derivative or by directly coupling an acetate unit to the pyridine ring.

Figure 1: Retrosynthetic disconnection showing the Homologation Route (Green) and Cross-Coupling Route (Red).

Protocol A: Arndt-Eistert Homologation

Rationale: This method is preferred when 5-bromonicotinic acid is the available starting material. It reliably inserts a single methylene unit (

Safety Warning: This protocol involves the generation of diazoketones. While TMS-diazomethane is safer than diazomethane, all steps must be performed in a well-ventilated fume hood behind a blast shield.

Step 1: Activation of 5-Bromonicotinic Acid

Objective: Convert the carboxylic acid to the acid chloride.

-

Charge: In a dry 250 mL round-bottom flask (RBF), suspend 5-bromonicotinic acid (10.0 g, 49.5 mmol) in anhydrous Dichloromethane (DCM) (100 mL).

-

Catalyze: Add a catalytic amount of DMF (0.1 mL).

-

Chlorinate: Add Thionyl Chloride (

) (10.8 mL, 148 mmol) dropwise at 0°C. -

Reflux: Warm to room temperature and then reflux for 2 hours. The solution should become clear.

-

Concentrate: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

) to remove residual-

Checkpoint: The residue is crude 5-bromonicotinoyl chloride. Proceed immediately to avoid hydrolysis.

-

Step 2: Formation of the Diazoketone

Objective: Nucleophilic attack of the diazo species on the acid chloride.

-

Prepare Base: Dissolve the crude acid chloride in anhydrous THF/Acetonitrile (1:1) (100 mL) and cool to 0°C. Add Triethylamine (

) (7.6 mL, 54.5 mmol). -

Diazo Addition: Add (Trimethylsilyl)diazomethane (2.0 M in hexanes, 30 mL, 60 mmol) dropwise over 20 minutes. Note: Evolution of

gas will occur. -

Stir: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

Quench: Carefully quench with saturated

solution. Extract with Ethyl Acetate ( -

Isolate: Dry organics over

and concentrate.-

Validation: IR spectroscopy should show a strong diazo peak around

.

-

Step 3: Wolff Rearrangement (The Key Step)

Objective: Rearrangement of the diazoketone to the ketene, followed by methanol trapping to form the ester.

-

Solvent System: Dissolve the crude diazoketone in anhydrous Methanol (150 mL).

-

Catalyst Addition: Add a solution of Silver Benzoate (

) (1.1 g, 10 mol%) in-

Mechanism:

promotes the loss of

-

-

Reaction: Stir in the dark (wrap flask in foil) at room temperature for 4-6 hours. Monitor by TLC (disappearance of yellow diazo spot).

-

Workup: Filter through a pad of Celite to remove silver residues. Concentrate the filtrate.

-

Purification: Purify by flash column chromatography (Hexanes/EtOAc gradient).

-

Yield Expectations: 60-75% over 3 steps.

-

Protocol B: Pd-Catalyzed Reformatsky Coupling

Rationale: Ideal for labs equipped with gloveboxes or Schlenk lines. This route is convergent and avoids diazo intermediates.

Reagents Setup

-

Substrate: 3,5-Dibromopyridine (1.0 equiv).

-

Nucleophile: Reformatsky reagent prepared from Methyl bromoacetate.

-

Catalyst:

(5 mol%) + Q-Phos or

Experimental Procedure

-

Zinc Activation: In a flame-dried Schlenk flask, activate Zinc dust (1.5 equiv) by washing with dilute HCl, then water, acetone, and ether, followed by drying under high vacuum.

-

Reagent Formation: Suspend activated Zn in THF. Add Methyl bromoacetate (1.2 equiv) and a crystal of iodine. Initiate reflux to form the zinc enolate (

). -

Coupling: In a separate vessel, mix 3,5-dibromopyridine (1.0 equiv),

, and Ligand in THF. -

Combine: Cannulate the Reformatsky reagent solution into the pyridine/catalyst solution at room temperature.

-

Heat: Heat the mixture to 60°C for 12 hours.

-

Workup: Quench with 1M HCl (to dissolve zinc salts), neutralize with

, and extract with EtOAc.

Analytical Validation & QC

To ensure the integrity of the synthesized analog, the following analytical signatures must be verified.

| Parameter | Method | Expected Result | Significance |

| Purity | HPLC/UPLC (254 nm) | >95% Area | Essential for biological testing. |

| Identity | 1H NMR (DMSO-d6) | Singlet | Confirms the isolated methylene group ( |

| Identity | 1H NMR (DMSO-d6) | Singlet | Confirms the methyl ester ( |

| Mass | LC-MS (ESI+) | Characteristic 1:1 Br isotope pattern. |

Workflow Visualization

Figure 2: Downstream processing workflow for product isolation.

Troubleshooting & Optimization

Critical Process Parameters (CPP):

-

Issue: Incomplete Rearrangement (Route A).

-

Cause: Catalyst poisoning or insufficient temperature.

-

Fix: Add fresh portion of Silver Benzoate; gently warm to 40°C. Ensure exclusion of light.

-

-

Issue: Bis-coupling (Route B).

-

Cause: Excess Reformatsky reagent reacting at both bromine sites.

-

Fix: Strictly control stoichiometry (1.1 equiv of enolate). Use high dilution.

-

-

Issue: Pyridine N-Oxidation.

-

Cause: Presence of peroxides in ethers (THF).

-

Fix: Use freshly distilled or inhibited THF.

-

References

-

Arndt, F.; Eistert, B. "A Method for Converting Carboxylic Acids into Their Higher Homologs." Berichte der deutschen chemischen Gesellschaft, 1935 , 68, 200.

-

Podlech, J.; Seebach, D. "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 1995 , 34, 471.

-

Hama, T.; Liu, X.; Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Esters and Amides with Aryl Halides." Journal of the American Chemical Society, 2003 , 125, 11176.

-

Lee, J. Y.; Cazin, C. S. J. "Palladium-catalyzed alpha-arylation of esters." Chemical Communications, 2011 , 47, 11312.

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate and Its Derivatives

Introduction: Strategic Importance of 3,5-Substituted Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] Specifically, the 3,5-disubstituted pyridine motif, as exemplified by Methyl 2-(5-bromopyridin-3-YL)acetate, represents a critical building block in the synthesis of a wide array of pharmacologically active agents. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through cross-coupling reactions, thereby facilitating the exploration of structure-activity relationships in drug discovery programs.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate and its subsequent derivatization. We will delve into the practical aspects of transitioning from laboratory-scale synthesis to pilot-plant and full-scale production, with a focus on process optimization, safety, and purification.

Part 1: Synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate via Esterification

The most direct and industrially viable route to Methyl 2-(5-bromopyridin-3-YL)acetate is the esterification of its corresponding carboxylic acid precursor, 2-(5-bromopyridin-3-yl)acetic acid. Among the various esterification methods, the use of thionyl chloride (SOCl₂) in methanol is particularly effective due to the in situ generation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies purification.

Reaction Mechanism: Esterification with Thionyl Chloride

The reaction proceeds through a two-step mechanism. First, the carboxylic acid is activated by thionyl chloride to form a highly reactive acyl chloride intermediate. This is followed by nucleophilic attack of methanol on the acyl chloride to yield the methyl ester.

Scale-Up Considerations and Protocol Variations

Transitioning this synthesis from the laboratory to a production environment necessitates careful consideration of several factors, including heat management, reagent addition rates, off-gassing, and materials of construction. The reaction is exothermic, and the evolution of SO₂ and HCl gases requires robust engineering controls.

| Parameter | Laboratory Scale (10-50 g) | Pilot Plant Scale (1-5 kg) | Production Scale (50-100 kg) |

| Reactor | 1-2 L Round-bottom flask | 50-100 L Glass-lined reactor | 1000-2000 L Glass-lined reactor |

| Temperature Control | Ice bath | Jacket cooling/heating | Automated jacket temperature control with potential for external heat exchangers |

| Reagent Addition | Manual addition via dropping funnel | Metering pump for controlled addition | Automated, mass-flow controlled addition |

| Off-gas Handling | Fume hood | Scrubber system (e.g., NaOH) | High-capacity caustic scrubber system |

| Work-up | Separatory funnel extractions | In-reactor extractions and phase splits | In-reactor extractions with automated phase detection |

| Isolation | Rotary evaporation, crystallization | Centrifuge filtration, tray drying | Centrifuge filtration, vacuum paddle dryer |

| Typical Yield | 85-95% | 88-96% | 90-97% |

| Typical Purity | >98% | >99% | >99.5% |

Detailed Experimental Protocols

-

Reactor Setup: Equip a 1 L, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a caustic scrubber.

-

Reagent Charging: Charge the flask with 2-(5-bromopyridin-3-yl)acetic acid (50.0 g, 0.23 mol) and methanol (500 mL).

-

Reaction: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (25 mL, 0.34 mol) via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. To the residue, cautiously add saturated aqueous sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl 2-(5-bromopyridin-3-YL)acetate as a solid.

-

Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

-

Reagent Charging: Charge the reactor with 2-(5-bromopyridin-3-yl)acetic acid (2.5 kg, 11.6 mol) followed by methanol (25 L).

-

Reaction: Start agitation and cool the reactor contents to 0-5 °C. Add thionyl chloride (1.25 L, 17.1 mol) via a metering pump over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition, allow the batch to warm to 20-25 °C and stir for 4-6 hours. Take samples for in-process control (IPC) analysis by HPLC to confirm reaction completion.

-

Work-up and Isolation: Distill off the excess methanol under vacuum. Cool the residue and neutralize by the controlled addition of a 20% aqueous sodium carbonate solution. Extract the product into ethyl acetate (3 x 15 L). Wash the combined organic layers with brine, and then concentrate under vacuum to a thick slurry.

-

Purification and Drying: The product can be isolated by centrifugation followed by vacuum oven drying. For higher purity, the crude product can be dissolved in a minimal amount of hot ethyl acetate and then crystallized by the addition of heptane.

Part 2: Synthesis of Derivatives via Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyridine ring of Methyl 2-(5-bromopyridin-3-YL)acetate is a prime site for derivatization using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, which is a common strategy in the generation of compound libraries for drug discovery.[3][4]

Protocol 2.1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives (Laboratory Scale)

-

Reactor Setup: In a glovebox, charge a Schlenk flask with Methyl 2-(5-bromopyridin-3-YL)acetate (1.0 g, 4.1 mmol), the desired arylboronic acid (1.2 eq, 4.9 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq, 8.2 mmol).

-

Reaction: Add a degassed solvent mixture (e.g., dioxane/water 4:1, 20 mL). Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol 2.2: Sonogashira Coupling for Alkynyl Derivatives (Laboratory Scale)

-

Reactor Setup: To a Schlenk flask, add Methyl 2-(5-bromopyridin-3-YL)acetate (1.0 g, 4.1 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-6 mol%) under an inert atmosphere.

-

Reaction: Add a degassed solvent (e.g., THF or DMF, 20 mL) and a base (e.g., triethylamine, 2-3 eq). Add the terminal alkyne (1.2 eq, 4.9 mmol) and stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

-

Reaction Monitoring: Follow the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Part 3: Process Safety and Hazard Management

The scale-up of chemical processes involving hazardous reagents requires a robust safety program.

-

Thionyl Chloride (SOCl₂): This reagent is corrosive and reacts violently with water to release toxic gases (SO₂ and HCl).[5]

-

Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a closed system. A caustic scrubber is essential to neutralize off-gases.

-

Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.

-

-

Brominated Compounds: While the target molecule itself is not as hazardous as elemental bromine, care should be taken to avoid inhalation and skin contact.

-

Handling: Use appropriate PPE and handle in a well-ventilated area.

-

-

Exothermic Reactions: The esterification with thionyl chloride is exothermic.

-

Thermal Management: Implement controlled addition of reagents and ensure adequate cooling capacity of the reactor. For large-scale reactions, consider using a reaction calorimeter to determine the heat of reaction and to model the thermal profile.[6]

-

Part 4: Large-Scale Purification Strategies

Achieving high purity is critical for active pharmaceutical ingredients (APIs) and their intermediates.

-

Crystallization: This is the preferred method for purification on a large scale as it is highly effective and economical.[7]

-

Solvent Selection: A good solvent system will have high solubility for the compound at elevated temperatures and low solubility at room temperature or below. For Methyl 2-(5-bromopyridin-3-YL)acetate, a mixture of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., hexanes, heptane) is often effective.

-

Process Control: Control the cooling rate and agitation to influence crystal size and morphology, which can impact filtration and drying characteristics.

-

-

Chromatography: While essential for small-scale purification, large-scale chromatography can be expensive. It is typically reserved for high-value products or when crystallization is not feasible. Normal-phase chromatography is often the method of choice for large-scale isolation.[2]

-

Extraction: Liquid-liquid extraction is a crucial part of the work-up to remove inorganic salts and other water-soluble impurities. The choice of extraction solvent should consider factors such as product solubility, solvent volatility, and safety.

Conclusion

The synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate and its derivatives is a key process in the development of new pharmaceuticals. A thorough understanding of the reaction chemistry, coupled with careful consideration of process safety and scale-up principles, is essential for the successful transition from the laboratory to industrial production. The protocols and guidelines presented in this document provide a solid foundation for researchers and process chemists to develop robust, safe, and efficient manufacturing processes for this important class of molecules.

References

-

ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

NASA Technical Reports Server. (1986). Safety Considerations of Lithium- Thionyl Chloride Cells. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.

-

ResearchGate. (2025). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

-

MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of pyridine carboxylic acids.

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic.... Retrieved from [Link]

- Google Patents. (n.d.). Synthesis and resolution of nicotine.

-

RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

-

Thieme. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

-

ResearchGate. (2025). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

-

MIT Libraries. (n.d.). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]

-

National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]

-

PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

-

ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.

-

ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Retrieved from [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

-

American Chemical Society. (2026). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Retrieved from [Link]

Sources

- 1. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Identifying impurities in "Methyl 2-(5-bromopyridin-3-YL)acetate" by NMR

Topic: Impurity Profiling of Methyl 2-(5-bromopyridin-3-yl)acetate via 1H NMR

Introduction

Welcome to the Technical Support Center. This guide addresses the structural verification and impurity profiling of Methyl 2-(5-bromopyridin-3-yl)acetate (CAS: 1150114-80-9). As a key intermediate in drug discovery scaffolds, the purity of this pyridine derivative is critical for downstream Suzuki couplings or SNAr reactions.

This document moves beyond basic spectral assignment to focus on diagnostic troubleshooting —identifying what went wrong in the synthesis based on specific spectral anomalies.

Module 1: The Baseline (Establishing the "Gold Standard")

Before identifying impurities, you must validate the product signals. Due to the electron-deficient nature of the pyridine ring and the electronegativity of the bromine, the aromatic protons are distinct.

Solvent Recommendation: DMSO-

Predicted 1H NMR Data (400 MHz, DMSO-

)

| Proton Assignment | Type | Multiplicity | Approx. Shift ( | Integration | Diagnostic Note |

| H-6 (adj. to N, Br) | Aromatic | Singlet (d) | 8.60 – 8.70 | 1H | Most deshielded; often shows fine coupling ( |

| H-2 (adj. to N, CH2) | Aromatic | Singlet (d) | 8.45 – 8.55 | 1H | Distinct from H-6; broadening may occur due to N-quadrupole. |

| H-4 (between subst.) | Aromatic | Triplet (t) | 8.00 – 8.15 | 1H | "Pseudo-triplet" due to meta-coupling with H-2 and H-6. |

| -CH | Aliphatic | Singlet | 3.80 – 3.90 | 2H | Sharp singlet. Broadening indicates acid impurity presence. |

| -OCH | Aliphatic | Singlet | 3.60 – 3.65 | 3H | Critical Quality Attribute. Disappearance = Hydrolysis. |

Technical Insight: The coupling constants (

) in 3,5-disubstituted pyridines are small (Hz). If you see large couplings ( Hz), you have synthesized the wrong regioisomer (likely 2,3- or 3,4-substitution).

Module 2: Troubleshooting Common Impurities

Impurities in this synthesis usually stem from three sources: Hydrolysis (instability), Incomplete Reaction (Starting Material), or Workup Artifacts (Solvents).

1. The "Vanishing Methyl" (Hydrolysis)

Issue: The integration of the methoxy singlet (

-

Mechanism: Pyridine esters are prone to hydrolysis under basic workup conditions or storage in wet solvents.

-

Diagnostic Signal:

-

Loss of

3.65 peak. -

Downfield shift of the methylene (

) peak by ~0.1 ppm due to the carboxylic acid group. -

Appearance of a very broad singlet

ppm (COOH), often invisible in wet DMSO.

-

2. The "Aromatic Clutter" (Starting Material)

Issue: Extra small aromatic signals appearing near the product peaks. Impurity: 3,5-Dibromopyridine (Precursor) or Diethyl malonate derivatives (if used in homologation).

-

Diagnostic Signal (3,5-Dibromopyridine):

-

Look for a triplet/doublet pattern at

8.7 (2H) and -

Key Check: This impurity has no aliphatic protons. If the aromatic region integrates too high relative to the aliphatic region, this is the culprit.

-

3. The "Ghost Peaks" (Residual Solvents)

Issue: Sharp multiplets in the aliphatic region (0.8 – 4.5 ppm) that do not match the structure. Common Culprits in Ester Synthesis:

| Solvent | Signal ( | Multiplicity | Source |

| Dichloromethane | 5.76 | Singlet | Extraction solvent |

| Methanol | 3.16 (Me) / 4.01 (OH) | Singlet / Broad | Transesterification byproduct |

| Ethyl Acetate | 4.03 (q), 1.99 (s), 1.17 (t) | Quartet/Singlet/Triplet | Column chromatography |

| Water | 3.33 | Broad Singlet | Wet DMSO or hygroscopic product |

Module 3: Visual Troubleshooting Workflows

Workflow A: Identifying Unknown Peaks

Use this logic tree to classify unknown signals in your spectrum.

Technical Support Center: Navigating the Scale-Up of Methyl 2-(5-bromopyridin-3-yl)acetate Synthesis

Welcome to the dedicated technical support guide for the synthesis and scale-up of Methyl 2-(5-bromopyridin-3-yl)acetate. This resource is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven solutions grounded in established scientific principles.

Introduction: The Synthetic Importance and Scale-Up Hurdles

Methyl 2-(5-bromopyridin-3-yl)acetate is a key building block in the synthesis of various pharmacologically active molecules. While its synthesis may appear straightforward on a small scale, scaling up the reaction presents a unique set of challenges that can impact yield, purity, and safety. This guide will walk you through troubleshooting common issues, from reagent handling to final purification, ensuring a robust and scalable process.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Reagent and Reaction Setup

Question 1: We are seeing inconsistent reaction initiation and variable yields when using sodium hydride (NaH). What are the likely causes and how can we improve consistency?

Answer: Inconsistent activity with sodium hydride is a frequent issue during scale-up and typically points to two primary factors: the quality of the NaH and the presence of moisture in the reaction system.

-

Expertise & Experience: Sodium hydride is often supplied as a dispersion in mineral oil. On a small scale, it's common to wash the NaH with a dry solvent like hexanes to remove the oil. However, during scale-up, this process can be cumbersome and may not completely remove the protective oil layer, leading to reduced reactivity. Furthermore, any exposure of the "naked" NaH to air, even briefly, will result in the formation of a passivating layer of sodium hydroxide, rendering it less effective.

-

Causality: The reaction's initiation relies on the deprotonation of dimethyl carbonate by NaH. If the NaH surface is coated with oil or has been partially quenched by moisture, the available active sites for this deprotonation are significantly reduced, leading to a sluggish or incomplete reaction.

-

Troubleshooting & Solutions:

-

NaH Dispensation: For larger-scale reactions, consider using a commercially available NaH dispersion and account for the oil in your solvent volume calculations. If washing is necessary, ensure it is done under strictly anhydrous conditions with rigorous inert gas coverage.

-

Moisture Control: The reaction solvent (e.g., THF, Toluene) must be scrupulously dried. The use of a drying agent or distillation prior to use is highly recommended. Ensure all glassware is oven-dried and the reaction is assembled under a positive pressure of an inert gas like nitrogen or argon.

-

Reaction Initiation: A small amount of a gentle heating (to ~40 °C) can sometimes help to initiate the reaction, but this should be done with extreme caution due to the exothermic nature of the reaction once it begins.

-

Question 2: We are observing the formation of a significant amount of a side-product, which we believe is a result of self-condensation of dimethyl carbonate. How can we mitigate this?

Answer: The self-condensation of dimethyl carbonate is a known side reaction, particularly if the temperature is not carefully controlled or if there is a localized excess of the base.

-

Mechanism: Sodium hydride can deprotonate dimethyl carbonate to form a methoxide anion and a methyl carbonate anion. The methyl carbonate anion can then act as a nucleophile, attacking another molecule of dimethyl carbonate.

-

Solutions:

-

Controlled Addition: Add the 3-bromo-5-(chloromethyl)pyridine to the pre-formed enolate of dimethyl carbonate. This ensures that the electrophile is present to react with the enolate as it is formed, minimizing the opportunity for self-condensation.

-

Temperature Management: Maintain a low reaction temperature, typically between 0-10 °C, during the addition of the electrophile. This will favor the desired reaction pathway over the self-condensation side reaction. A well-calibrated and efficient cooling system is crucial for large-scale batches.

-

Section 2: Work-up and Purification Challenges

Question 3: Quenching the reaction with water on a large scale has proven to be hazardous due to gas evolution and exothermicity. What are safer and more controlled work-up procedures?

Answer: The quenching of excess sodium hydride is a critical safety consideration during scale-up. The rapid addition of water can lead to a violent evolution of hydrogen gas and a significant exotherm, which can be difficult to control in a large reactor.

-

Trustworthiness & Safety: A self-validating protocol for quenching prioritizes control over speed. The goal is to neutralize the reactive species in a slow and predictable manner.

-

Recommended Quenching Protocol:

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add a protic solvent with a lower reactivity than water, such as isopropanol or ethanol. This will quench the excess NaH more gently.

-

Once the initial vigorous reaction has subsided, a saturated aqueous solution of ammonium chloride can be added slowly to complete the quench and neutralize any remaining alkoxides.

-

Finally, water can be added to dissolve the inorganic salts.

-

Experimental Protocol: Controlled Quench of a Large-Scale Reaction

| Step | Procedure | Observations/Safety Notes |

| 1 | Cool the reaction vessel to 0 °C. | Ensure the cooling system is functioning optimally. |

| 2 | Slowly add isopropanol via an addition funnel. | Monitor for gas evolution and a slight exotherm. Maintain the internal temperature below 10 °C. |

| 3 | Once gas evolution ceases, slowly add saturated aq. NH4Cl. | A biphasic mixture will form. Continue to maintain a low temperature. |

| 4 | Add water to dissolve the salts. | The mixture should become a clear biphasic solution. |

| 5 | Proceed with the aqueous work-up and extraction. |

Question 4: We are struggling with the final purification of Methyl 2-(5-bromopyridin-3-yl)acetate. Column chromatography is not feasible for our target scale. What are alternative purification strategies?

Answer: While column chromatography is the go-to method in a discovery setting, it is often impractical and uneconomical for large-scale production. Alternative purification methods that leverage the physicochemical properties of the product are necessary.

-

Expertise & Experience: The choice of purification method will depend on the nature of the impurities. A thorough understanding of the impurity profile is the first step.

-

Purification Strategies:

-

Distillation: If the product is thermally stable and has a sufficiently different boiling point from the major impurities, vacuum distillation can be a highly effective and scalable purification method.

-

Crystallization/Recrystallization: This is often the most desirable method for large-scale purification. A systematic screening of solvents and solvent mixtures is required to identify a system that provides good recovery and high purity. Consider anti-solvent crystallization as well.

-

Acid-Base Extraction: The pyridine nitrogen in the product is basic and can be protonated with an acid. This allows for the selective extraction of the product into an aqueous acidic layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

-

Workflow for Purification Strategy Selection

Caption: Decision tree for selecting a scalable purification method.

Section 3: Safety Considerations

Question 5: What are the primary safety hazards associated with the scale-up of this reaction, and what engineering controls and PPE are recommended?

Answer: The primary hazards are associated with the use of sodium hydride and the exothermic nature of the reaction.

-

Sodium Hydride (NaH):

-

Hazard: Highly flammable solid, reacts violently with water to produce flammable hydrogen gas. Can ignite spontaneously in moist air.

-

Handling: Must be handled under an inert atmosphere (nitrogen or argon). Use of a glove box or a well-ventilated fume hood with appropriate inert gas lines is essential.

-

PPE: Flame-retardant lab coat, safety glasses, and chemical-resistant gloves are mandatory.

-

-

Exothermic Reaction:

-

Hazard: The reaction can generate a significant amount of heat, leading to a runaway reaction if not properly controlled.

-

Engineering Controls: Use a reactor with a reliable cooling system and a temperature probe to monitor the internal temperature. For very large scales, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.

-

Emergency Preparedness: Have an appropriate fire extinguisher (Class D for metal fires) readily available.

-

Logical Relationship of Safety Measures

Validation & Comparative

Comparative reactivity of bromopyridine isomers in Suzuki coupling

Initiating Data Collection

I'm starting a thorough search to find experimental data and mechanistic insights related to Suzuki coupling reactions. My primary focus is on reactions involving 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. I aim to uncover critical details in the literature.

Analyzing Reaction Reactivity

I'm now zeroing in on analyzing the gathered data. My focus is identifying key performance indicators like reaction yields, rates, optimal catalysts, and ligands specific to the bromopyridine isomers. I am also planning to structure the comparison guide to cover the Suzuki coupling, the significance of pyridine-containing biaryls, and how the isomers' properties affect the Suzuki-Miyaura cycle. I will integrate experimental data tables and a DOT graph illustrating the catalytic cycle.

Expanding Data Gathering